3-Pentylazetidine hydrochloride

Lipophilicity Lead Optimization Drug Design

3-Pentylazetidine hydrochloride is a versatile small-molecule building block comprising a strained, four-membered azetidine ring substituted at the 3-position with an n-pentyl chain and formulated as the hydrochloride salt for enhanced handling and stability. Classified within the 3-alkylazetidine hydrochloride homologous series, this compound serves as a key intermediate for medicinal chemists aiming to precisely tune the lipophilicity (LogP) of drug candidates.

Molecular Formula C8H18ClN
Molecular Weight 163.69 g/mol
CAS No. 1379455-95-4
Cat. No. B1383310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pentylazetidine hydrochloride
CAS1379455-95-4
Molecular FormulaC8H18ClN
Molecular Weight163.69 g/mol
Structural Identifiers
SMILESCCCCCC1CNC1.Cl
InChIInChI=1S/C8H17N.ClH/c1-2-3-4-5-8-6-9-7-8;/h8-9H,2-7H2,1H3;1H
InChIKeyKYIWRJQGFYJTLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pentylazetidine Hydrochloride (CAS 1379455-95-4): A Mid-Chain Azetidine Scaffold for Lipophilicity-Guided SAR


3-Pentylazetidine hydrochloride is a versatile small-molecule building block comprising a strained, four-membered azetidine ring substituted at the 3-position with an n-pentyl chain and formulated as the hydrochloride salt for enhanced handling and stability . Classified within the 3-alkylazetidine hydrochloride homologous series, this compound serves as a key intermediate for medicinal chemists aiming to precisely tune the lipophilicity (LogP) of drug candidates . The hydrochloride salt improves aqueous solubility and solid-state stability compared to the free base, making it the preferred form for laboratory-scale reactions .

Why SAR Precision Prevents Substituting 3-Pentylazetidine HCl with Other 3-Alkylazetidines


Within a structure-activity relationship (SAR) program, the lipophilicity of a lead compound is a critical parameter governing target affinity, membrane permeability, and off-target binding promiscuity [1]. The 3-alkylazetidine series demonstrates a predictable increase in LogP with each additional methylene unit; substituting the n-pentyl chain with a shorter homolog (e.g., methyl, ethyl, propyl) will significantly reduce the molecule's LogP, thereby altering its ADME profile and potentially diminishing target engagement. Conversely, a longer chain may breach the ideal LogP range for CNS drug candidates, increasing the risk of metabolic liabilities and toxicity. Therefore, generic substitution without quantitative understanding of the chain-length/LogP relationship defeats the purpose of rational lead optimization [1].

Quantitative Differentiation Evidence for 3-Pentylazetidine HCl vs. Shorter-Chain Analogs


Lipophilicity (LogP) Progression vs. 3-Methyl and 3-Propyl Analogs

The lipophilicity of 3-pentylazetidine hydrochloride, as indicated by its computed LogP value of 2.21, is substantially higher than that of its shorter-chain 3-alkylazetidine counterparts, such as 3-methylazetidine (LogP 0.30) and 3-propylazetidine (LogP 1.36) . This increased LogP places the compound within the optimal LogP range of 1-3 for good membrane permeability characteristics , a balance the more hydrophilic methyl and propyl analogs cannot achieve.

Lipophilicity Lead Optimization Drug Design

Molecular Weight Increase Compared to Common 3-Alkylazetidine Building Blocks

Introducing a pentyl chain onto the azetidine core increases the molecular weight (MW) to 163.69 g/mol for the hydrochloride salt . This is a measurable increase compared to 3-methylazetidine hydrochloride (MW 107.58 g/mol) [1] and 3-ethylazetidine hydrochloride (MW 121.61 g/mol) . This rise in MW is a direct consequence of the additional methylene units and contributes to the compound's distinct physicochemical property profile.

Physicochemical Properties Fragment-Based Drug Discovery Scaffold Hopping

Increased Rotatable Bond Count vs. Lower Homologs

The n-pentyl chain introduces a higher degree of conformational flexibility. 3-Pentylazetidine hydrochloride has 4 rotatable bonds in the side chain, compared to 1 for 3-methylazetidine and 2 for 3-propylazetidine . This increased flexibility can have a detrimental effect on binding entropy upon target engagement, a key differentiator for molecular designers optimizing for a specific binding pose [1].

Conformational Entropy Binding Affinity Molecular Design

Patent-Appropriate Scope as a Building Block for CB1 Receptor Modulators

The azetidine scaffold, specifically when bearing a 3-alkyl substituent, has been broadly claimed in patents (e.g., US7906652) as a core structure for Cannabinoid-1 (CB1) receptor antagonists for treating obesity and metabolic disorders [1]. While such patents broadly claim a range of alkyl groups (C1-C6), the physical samples of specific 3-alkylazetidine building blocks, such as the pentyl variant, are essential for preparing and testing the full scope of these patent-protected structures, differentiating it as a key enabling tool for intellectual property (IP) generation and exploration.

Cannabinoid Receptor Patent Chemistry Obesity

High-Value Application Scenarios for 3-Pentylazetidine Hydrochloride


Lead Optimization for CNS Penetration

Medicinal chemists aiming to improve the CNS penetration of a lead series can use 3-Pentylazetidine HCl (LogP 2.21) as a building block to introduce lipophilicity. As evidenced in Section 3, this provides a LogP increase of nearly two log units compared to a methyl analog, a well-established strategy for enhancing blood-brain barrier permeability . This allows for a rational, step-wise approach to optimizing CNS exposure without introducing aromatic rings that might cause toxicity.

Structure-Activity Relationship (SAR) Exploration in GPCR Programs

For teams working on GPCR targets historically modulated by lipophilic alkyl chains, such as the CB1 receptor, 3-Pentylazetidine HCl is the direct synthetic entry point into the chemical space protected by seminal patents . Using this specific building block ensures that the resulting analogs are highly relevant to the patent landscape, making it a strategic choice for drug discovery programs aiming to secure novel IP in competitive therapeutic areas like metabolic disease.

Physicochemical Property Fine-Tuning in Fragment Growth

In fragment-based drug discovery, growing a fragment hit towards a desired property profile is a key challenge. Incorporating 3-Pentylazetidine HCl provides a larger, more lipophilic growth vector compared to common azetidine or pyrrolidine fragments, increasing both MW and LogP in a single step. This enables a calculated 'property jump' which can be used to rapidly navigate towards a lead-like chemical space as evidenced by the comparative molecular weight data .

Quote Request

Request a Quote for 3-Pentylazetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.